5-Bromo-6-fluorochromane
Description
5-Bromo-6-fluorochromane is a halogenated chromane derivative characterized by bromine and fluorine substituents at the 5th and 6th positions of the chromane scaffold. Chromane derivatives are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring, making them structurally versatile for pharmaceutical and agrochemical applications.
Properties
Molecular Formula |
C9H8BrFO |
|---|---|
Molecular Weight |
231.06 g/mol |
IUPAC Name |
5-bromo-6-fluoro-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C9H8BrFO/c10-9-6-2-1-5-12-8(6)4-3-7(9)11/h3-4H,1-2,5H2 |
InChI Key |
UXIJJRXRUOYTQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2Br)F)OC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-fluorochromane typically involves the bromination and fluorination of chromane derivatives. One common method is the electrophilic bromination of 6-fluorochromane using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced catalysts can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-6-fluorochromane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under mild conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form the corresponding alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild temperatures.
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), acidic or basic conditions.
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Major Products:
Substitution: Amino or thiol derivatives of chromane.
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Scientific Research Applications
5-Bromo-6-fluorochromane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-6-fluorochromane involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms can enhance the compound’s reactivity and binding affinity to biological targets, leading to various biological effects. For example, the compound may inhibit specific enzymes or receptors, leading to antimicrobial or anticancer activities .
Comparison with Similar Compounds
Table 1: Key Properties of 5-Bromo-6-fluorochromane and Analogues
*Inferred properties based on analogs.
Key Comparative Analysis
(a) Substituent Position Effects
- This compound vs. 6-Bromo-3-fluoro-3-methylchromane : The bromine and fluorine positions significantly alter reactivity. The 5,6-dihalo pattern in the target compound may favor planar aromatic interactions, whereas the 3,6-substitution in the analog introduces steric hindrance from the methyl group, reducing accessibility for further functionalization .
- This compound vs. 7-Bromo-6-fluorochroman-4-one: The ketone at position 4 in the latter increases electrophilicity, making it more reactive toward Grignard or hydride reagents compared to the non-ketone chromane .
(b) Scaffold Differences
- Chromane vs. However, the chromane scaffold offers better metabolic stability due to its saturated oxygen ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
